molecular formula C18H28O2 B1237610 5,8,11,14-Octadecatetraenoic acid CAS No. 75236-11-2

5,8,11,14-Octadecatetraenoic acid

Cat. No.: B1237610
CAS No.: 75236-11-2
M. Wt: 276.4 g/mol
InChI Key: UCHYLNQKIYPHBX-ARQYDCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,11,14-Octadecatetraenoic acid (CAS Number: 75236-11-2) is an 18-carbon polyunsaturated fatty acid (C18H28O2) with four double bonds at the 5, 8, 11, and 14 positions, classified as a Fatty Acyl (FA 18:4) . This structure makes it a valuable analog of the more common 20-carbon arachidonic acid (5,8,11,14-eicosatetraenoic acid) . As such, it serves as a critical research tool for investigating processes of arachidonate metabolism . Researchers utilize this compound primarily in studies focused on lipid metabolism, including its effects on desaturase enzymes and its potential hypocholesterolemic properties . Its role as an inhibitor or modulator of key metabolic pathways, such as the cyclooxygenase and lipoxygenase pathways that produce prostanoids and leukotrienes, is of significant interest in biochemical and pharmacological research . The compound is cited in patent literature concerning the production of lipids containing specific polyunsaturated fatty acids, highlighting its relevance in both academic and applied research settings . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75236-11-2

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(5E,8E,11E,14E)-octadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15-17H2,1H3,(H,19,20)/b5-4+,8-7+,11-10+,14-13+

InChI Key

UCHYLNQKIYPHBX-ARQYDCTJSA-N

SMILES

CCCC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCCC=CCC=CCC=CCC=CCCCC(=O)O

Synonyms

5,8,11,14-octadecatetraenoic acid

Origin of Product

United States

Cellular and Molecular Roles of 5,8,11,14 Octadecatetraenoic Acid and Its Metabolites

Participation of 5,8,11,14-Octadecatetraenoic Acid in Membrane Lipid Dynamics

Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes, where their incorporation into phospholipids (B1166683) influences membrane fluidity, structure, and function. While direct studies on the incorporation of this compound into membrane lipids are not extensively documented, the metabolic pathways of similar fatty acids provide insight into its likely behavior.

Research on other n-4 series fatty acids demonstrates their ability to be integrated and modified within cellular lipid pools. For instance, when rat liver BRL-3A cells are incubated with 9,12-hexadecadienoic acid (16:2 n-4), it is readily incorporated into cellular phospholipids. jst.go.jp Furthermore, these cells can elongate this precursor into other n-4 fatty acids, including 11,14-octadecadienoic acid (18:2 n-4) and 8,11,14-octadecatrienoic acid (18:3 n-4). jst.go.jp This suggests that this compound, as an 18-carbon n-4 PUFA, would also likely be a substrate for incorporation into membrane phospholipids, thereby contributing to the fatty acid profile of the cell membrane and potentially influencing its biophysical properties. The presence and metabolism of these fatty acids within the cell are critical for maintaining lipid homeostasis. nih.gov

Metabolites of similar polyunsaturated fatty acids have also been identified, indicating active turnover and signaling roles. For example, MOLT-4 lymphocytes can metabolize 15-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE) into various other compounds, highlighting the complex metabolic fate of PUFAs within cells. nih.gov

Mechanistic Roles in Cellular Signaling Pathways

Influence on Transcription Factor Activity (e.g., PPARγ, C/EBP, SREBP)

While direct evidence linking this compound to the activity of key adipogenic transcription factors is limited, studies on other PUFAs establish a strong precedent for this regulatory role. The transcription factors Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding proteins (C/EBPs), and Sterol Regulatory Element-Binding Protein (SREBP) are considered master regulators of adipogenesis and lipid metabolism. nih.gov

Studies using the 3T3-L1 preadipocyte model show that other fatty acids can significantly modulate these factors. For example, stearidonic acid (SDA), an 18-carbon omega-3 PUFA, has been shown to suppress adipocyte differentiation by down-regulating the mRNA levels of PPARγ, C/EBPα, C/EBPβ, and SREBP-1c. nih.gov Conversely, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid, functions as a natural PPARγ agonist and enhances the expression of C/EBPβ and C/EBPδ during the early stages of adipogenesis. nih.gov These findings suggest that fatty acids and their metabolites are significant signaling molecules that can directly or indirectly regulate the transcriptional cascade governing lipid metabolism. Given its structure, this compound is likely to interact with these pathways, although the specific nature of this interaction requires direct investigation.

Transcription FactorEffect of Stearidonic Acid (SDA) in 3T3-L1 cellsEffect of 15(S)-HETE in 3T3-L1 cells
PPARγ Down-regulation of mRNAAgonist activity, enhanced expression
C/EBPα Down-regulation of mRNANot specified
C/EBPβ Down-regulation of mRNAIncreased expression
C/EBPδ Not specifiedIncreased expression
SREBP-1c Down-regulation of mRNANot specified

This table presents data from studies on analogous fatty acids to illustrate potential mechanisms. nih.govnih.gov

Regulation of Gene Expression Related to Lipid Metabolism

The influence of PUFAs on transcription factors directly translates to the regulation of genes involved in lipid synthesis, storage, and transport. The activation or suppression of PPARγ, C/EBPs, and SREBP1c orchestrates a complex gene expression program that defines the adipocyte phenotype. nih.gov

In vitro studies with stearidonic acid (SDA) on 3T3-L1 adipocytes have demonstrated a significant decrease in the expression of multiple genes critical for lipid accumulation. nih.gov These include:

Adipocyte fatty-acid binding protein (aP2/FABP4) : Involved in the intracellular transport of fatty acids.

Fatty acid synthase (FAS) : A key enzyme in de novo lipogenesis.

Stearoyl-CoA desaturase (SCD-1) : Catalyzes the synthesis of monounsaturated fatty acids.

Lipoprotein lipase (B570770) (LPL) : Hydrolyzes triglycerides in lipoproteins.

Glucose transporter 4 (GLUT4) : Mediates insulin-stimulated glucose uptake.

Phosphoenolpyruvate carboxykinase (PEPCK) : Involved in glyceroneogenesis, providing glycerol-3-phosphate for triglyceride synthesis.

The coordinated down-regulation of these genes by SDA highlights a potent anti-adipogenic effect. nih.gov This provides a strong model for how this compound could similarly influence the genetic machinery of lipid metabolism, pending direct experimental validation.

Modulation of MAPK Signaling Cascades

Mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. nih.govmdpi.com These pathways respond to a wide range of extracellular stimuli and are critical for signal transduction. nih.gov

The differential activation of ERK, JNK, and p38 can have opposing effects on cellular functions. For example, in endothelial cells stimulated with TNF-α, activation of JNK and ERK1/2 promotes tissue repair functions, while activation of p38α has an inhibitory effect. nih.gov The potential for this compound to modulate these critical signaling nodes represents an important area for future investigation.

Interactions of this compound with Cellular Processes

Effects on Adipocyte Differentiation and Lipid Accumulation (in vitro models)

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes mature into lipid-storing adipocytes, a process central to the development of adipose tissue. In vitro models, particularly the 3T3-L1 cell line, are widely used to study the molecular events that govern this process. nih.govfrontiersin.orgmdpi.com

While direct studies on this compound are lacking, research on other PUFAs provides compelling evidence for their ability to influence adipogenesis.

Inhibitory Effects : Stearidonic acid (SDA) has been shown to reduce lipid accumulation in differentiating 3T3-L1 cells, as measured by Oil Red O staining and triglyceride quantification. This anti-adipogenic effect is attributed to the down-regulation of the key transcription factors PPARγ and C/EBPs. nih.gov Similarly, various phytochemicals have been found to inhibit lipid accumulation in 3T3-L1 cells by suppressing these same transcriptional regulators. nih.govnih.gov

Promotional Effects : Conversely, certain fatty acid metabolites can enhance adipogenesis. Treatment of 3T3-L1 preadipocytes with 15(S)-HETE stimulates lipid accumulation and promotes the expression of adipogenic markers, an effect mediated through its activation of PPARγ. nih.gov

These findings demonstrate that PUFAs can exert significant, yet differential, effects on adipocyte differentiation and lipid storage, primarily through their interaction with the PPARγ and C/EBP signaling pathways. The specific impact of this compound on these processes remains to be elucidated through direct in vitro studies.

CompoundCell ModelEffect on Lipid AccumulationKey Molecular Mechanism
Stearidonic Acid (SDA) 3T3-L1ReducedDown-regulation of PPARγ, C/EBPs, SREBP-1c nih.gov
15(S)-HETE 3T3-L1IncreasedActivation of PPARγ, increased C/EBPβ & δ nih.gov
Phoenix dactylifera Extract 3T3-L1ReducedDown-regulation of PPAR-γ and C/EBP-α nih.gov

This table summarizes findings from analogous compounds and natural extracts in the 3T3-L1 in vitro model.

Modulation of Apoptosis and Oxidative Stress Responses (in cell models)

Extensive searches of scientific literature and biochemical databases have revealed a notable absence of research specifically investigating the role of this compound in the modulation of apoptosis and oxidative stress responses in cell models. While the broader class of polyunsaturated fatty acids (PUFAs) and other octadecanoid isomers have been the subject of such studies, data pertaining directly to the 5,8,11,14 isomer is not currently available.

Consequently, there are no detailed research findings or data tables to present regarding its specific effects on apoptotic pathways or cellular responses to oxidative stress. The scientific community has yet to publish studies that would elucidate whether this particular compound induces or inhibits apoptosis, or how it might influence the production of reactive oxygen species and the subsequent cellular defense mechanisms.

Influence on Inflammatory Mediator Production (in cell models)

Similarly, there is a lack of specific scientific evidence detailing the influence of this compound on the production of inflammatory mediators in cell models. Research on the anti-inflammatory or pro-inflammatory properties of fatty acids has typically focused on more commonly occurring isomers, such as linoleic acid and its metabolites, or on the well-studied eicosanoids derived from arachidonic acid.

As a result, no data is available from in vitro studies to indicate how this compound might affect the synthesis and release of key inflammatory molecules such as prostaglandins, leukotrienes, or cytokines in various cell types. The potential metabolic pathways for this specific fatty acid and the biological activities of any resulting metabolites remain uncharacterized in the context of inflammation.

Comparative Biochemistry and Evolutionary Aspects of 5,8,11,14 Octadecatetraenoic Acid Pathways

Species-Specific Variations in Fatty Acid Desaturation and Elongation Pathways

The synthesis of long-chain polyunsaturated fatty acids is orchestrated by a series of desaturase and elongase enzymes. The combination and specificity of these enzymes within an organism dictate the range of fatty acids it can produce. nih.gov Consequently, the pathways for fatty acid biosynthesis can differ significantly, even between closely related species, leading to a wide diversity in fatty acid profiles across eukaryotes. nih.gov

5,8,11,14-Octadecatetraenoic acid is a non-methylene-interrupted fatty acid, meaning its double bonds are not separated by a single methylene (B1212753) group, a feature that distinguishes it from more common PUFAs like linoleic or arachidonic acid. The biosynthesis of NMI fatty acids involves unique desaturation and elongation steps. While the direct pathway to this compound is not commonly detailed, related NMI fatty acid synthesis provides insight into the potential mechanisms.

In some marine invertebrates, particularly mollusks, NMI fatty acids can constitute a significant portion of their total fatty acids. nih.gov These organisms possess the enzymatic machinery to synthesize NMI fatty acids de novo. researchgate.net For example, pathways leading to Δ5,9 C20 and C22 NMI fatty acids have been identified in sponges and other invertebrates, highlighting specialized elongation and desaturation activities. nih.gov

A potential pathway for a structurally related C18 NMI fatty acid has been observed in rat liver cells. When these cells were supplied with 9,12-hexadecadienoic acid (16:2 n-4), they produced 8,11,14-octadecatrienoic acid (18:3 n-4). nih.govjst.go.jp This conversion is proposed to occur via an initial Δ6 desaturation of the C16:2 precursor to form 16:3 n-4, followed by a two-carbon elongation to yield the C18:3 NMI product. nih.govjst.go.jp This demonstrates that mammalian enzyme systems, under specific substrate conditions, can generate NMI fatty acids.

The table below summarizes the variations in enzyme activities and pathways that lead to different types of fatty acids, illustrating the species-specific nature of these biosynthetic routes.

Organism/SystemPrecursor Fatty AcidKey EnzymesProductReference
Rat Liver Cells (BRL-3A)9,12-Hexadecadienoic acid (16:2 n-4)Δ6 Desaturase, Elongase8,11,14-Octadecatrienoic acid (18:3 n-4) nih.govjst.go.jp
Marine Invertebrates (e.g., Mollusks, Sponges)Saturated Fatty Acids (e.g., 18:0)Specialized Δ5 Desaturases, ElongasesVarious NMI Fatty Acids (e.g., 20:2 Δ5,11, 22:2 Δ7,13) nih.govresearchgate.net
Plants (General Pathway)Oleic acid (18:1)Δ12 Desaturase, ω-3 Desaturaseα-Linolenic acid (18:3) nih.gov
HumansLinoleic acid (18:2)FADS2 (Δ6 Desaturase), ELOVL5, FADS1 (Δ5 Desaturase)Arachidonic acid (20:4) nih.gov

Evolutionary Conservation and Diversification of Desaturase and Elongase Enzymes

The enzymes central to the synthesis of this compound and other PUFAs—desaturases and elongases—belong to large and diverse protein families that have undergone significant evolutionary divergence. Phylogenetic analyses reveal that these enzymes can be categorized into distinct subfamilies based on their sequence, structure, and function. nih.gov

Desaturases: Fatty acid desaturases are typically membrane-bound enzymes that introduce double bonds at specific positions in the fatty acyl chain. nih.gov Phylogenetic studies have classified them into several major groups:

Δ9 Desaturases: Considered the most ancient group, these enzymes are found ubiquitously and catalyze the first desaturation step, typically converting stearic acid (18:0) to oleic acid (18:1). nih.gov

Δ12 and ω-3 Desaturases: These enzymes are thought to have evolved from Δ9 desaturases and are responsible for producing the common PUFAs linoleic acid and α-linolenic acid, respectively. nih.gov

"Front-End" Desaturases: This group, which includes Δ4, Δ5, and Δ6 desaturases, introduces double bonds between an existing double bond and the carboxyl end of the fatty acid. nih.govanu.edu.au These are crucial for the synthesis of long-chain PUFAs like arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). wikipedia.orgwikipedia.org

The enzymes that produce NMI fatty acids likely arose from the functional diversification of these conserved desaturase families. nih.gov The ability of certain marine invertebrates to synthesize a wide array of NMI structures suggests a specialized evolution of their desaturase repertoire, allowing for novel regioselectivity.

Elongases: Fatty acid elongases are a family of enzymes (ELOVL1-7 in mammals) that catalyze the rate-limiting condensation step in the fatty acid elongation cycle, adding two-carbon units to the acyl chain. nih.govgsartor.org Like desaturases, elongases have diversified to handle substrates of varying chain lengths and saturation levels. The evolution of specific elongases capable of acting on unusual NMI precursors would be a prerequisite for the synthesis of longer NMI fatty acids observed in some species.

The table below illustrates the major families of these enzymes and their primary functions, highlighting their evolutionary relationships.

Enzyme FamilySub-Type ExampleTypical FunctionEvolutionary SignificanceReference
DesaturasesΔ9 Desaturase18:0 → 18:1Most ancestral and widespread desaturase family. nih.gov
Δ12/ω-3 Desaturase18:1 → 18:2; 18:2 → 18:3Diversified from Δ9 desaturases; key for producing essential fatty acids in plants. nih.govnih.gov
Front-End Desaturases (FADS)Δ5 & Δ6 DesaturasesKey for long-chain PUFA synthesis (e.g., Arachidonic Acid, EPA).Crucial for animal PUFA metabolism; exhibit species-specific activities. nih.gov
ElongasesELOVLElongation of fatty acyl chains by two carbons.Diversified into multiple subfamilies with distinct substrate specificities. nih.govgsartor.org

Future Directions and Emerging Research Avenues in 5,8,11,14 Octadecatetraenoic Acid Studies

Elucidation of Novel Enzymatic Transformations and Metabolites

A primary avenue for future research lies in identifying and characterizing the specific enzymatic pathways that metabolize 5,8,11,14-octadecatetraenoic acid. The metabolism of other 18-carbon polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid, is known to be mediated by several key enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases. nih.gov These enzymes generate a diverse array of signaling molecules known as octadecanoids, which include hydroxylated, epoxidized, and cyclized derivatives. nih.gov

Future investigations should aim to determine if this compound serves as a substrate for these enzymes and to identify the resulting metabolites. For instance, LOX enzymes could potentially introduce oxygen to form hydroperoxy-octadecatetraenoic acids (HpOTEs), which are then reduced to hydroxy-octadecatetraenoic acids (HOTEs). nih.gov Similarly, CYP450 enzymes may catalyze epoxidation to form epoxyoctadecatrienoic acids (EpOTEs) or hydroxylation at various positions along the fatty acid chain. The discovery of such novel metabolites is a critical first step toward understanding the biological significance of this compound. Research on the moss Physcomitrium patens has demonstrated the complexity of oxylipin pathways originating from various fatty acids, including 18-carbon precursors, providing a model for how such investigations could be structured. goettingen-research-online.de

Advanced Lipidomic Profiling for Comprehensive Understanding

The development of advanced analytical techniques, particularly mass spectrometry-based lipidomics, provides a powerful tool for the comprehensive analysis of fatty acid metabolism. A key future direction will be the application of non-targeted and targeted lipidomic approaches to map the metabolic network of this compound in various biological systems.

Non-targeted metabolomics can be employed to identify a broad spectrum of previously unknown metabolites in cells or tissues after supplementation with this compound. goettingen-research-online.de This approach has been successfully used to identify wound-induced oxylipins derived from various fatty acids in plants. goettingen-research-online.de Once novel metabolites are identified, targeted quantitative methods can be developed to measure their levels with high sensitivity and specificity under different physiological or pathological conditions. This comprehensive profiling will be essential for constructing metabolic pathway maps and for identifying potential biomarkers related to the metabolism of this compound.

Table 1: Potential Enzyme Classes and Hypothesized Metabolites of this compound

Enzyme ClassPotential ReactionHypothesized Metabolite Class
Lipoxygenases (LOX)DioxygenationHydroxy-octadecatetraenoic acids (HOTEs)
Cyclooxygenases (COX)Peroxidation, CyclizationProstaglandin-like or Thromboxane-like molecules
Cytochrome P450 (CYP450)Epoxidation, HydroxylationEpoxyoctadecatrienoic acids (EpOTEs), HOTEs
Fatty Acid DesaturasesDesaturationMore highly unsaturated 18-carbon fatty acids

Exploration of this compound's Role in Specific Cellular Organelles

The subcellular location of fatty acid metabolism is crucial to its function. Future research must investigate the distribution and metabolic conversion of this compound within specific cellular organelles, such as the endoplasmic reticulum, mitochondria, and peroxisomes. These organelles are known to be central hubs for lipid metabolism. nih.gov

For example, studies on other fatty acids have shown that enzymes responsible for their metabolism are often localized to specific membranes, such as the microsomal fraction of the liver which contains fatty acid desaturases. nih.gov Determining whether this compound or its metabolites accumulate in or are specifically processed by certain organelles will provide critical insights into their physiological roles. This could involve subcellular fractionation followed by lipidomic analysis to quantify the compound and its derivatives in different organellar compartments. Such studies could reveal, for instance, if it plays a role in mitochondrial energy metabolism or in signaling cascades originating from the nuclear membrane.

Investigation of Inter-species Differences in this compound Metabolism

The metabolism of fatty acids can vary significantly between different species. A fascinating and important area for future research is the comparative metabolomics of this compound across different organisms, from microorganisms and plants to various animal species.

Such studies could uncover unique enzymatic pathways or metabolites that are specific to certain species, hinting at specialized biological functions. For example, studies in the murine macrophage have detailed a novel pathway for the biosynthesis of 5-oxo-ETE from a hydroperoxy precursor, which differs from the pathway in human neutrophils. nih.gov Investigating how organisms from different evolutionary branches handle this compound could reveal novel enzymes and functions. This comparative approach may also shed light on the evolutionary conservation of its metabolic pathways and biological roles.

Q & A

Basic Question: How can researchers differentiate 5,8,11,14-Octadecatetraenoic acid from its structural isomers in analytical workflows?

Answer:
Structural differentiation requires a combination of spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (C₁₈H₂₈O₂) and distinguishes isotopic patterns.
  • Nuclear Magnetic Resonance (NMR) : Utilize 13C^{13}\text{C}-NMR to identify double-bond positions via characteristic chemical shifts (e.g., allylic carbons at δ 25–30 ppm) and coupling patterns in 1H^{1}\text{H}-NMR.
  • Gas Chromatography (GC) with derivatization : Methyl ester derivatives improve volatility; retention indices and co-elution with standards validate identity .

Advanced Question: What experimental strategies resolve contradictions in reported biological activities of this compound across cell models?

Answer:

  • Dose-response standardization : Use physiologically relevant concentrations (e.g., 1–100 µM) and validate purity via LC-MS to exclude batch variability.
  • Cell-specific metabolic profiling : Pair activity assays with lipidomic analysis to account for differences in uptake, metabolism, or receptor expression.
  • Inhibition studies : Co-administer cyclooxygenase/lipoxygenase inhibitors to isolate direct vs. metabolite-mediated effects .

Basic Question: What synthetic routes are optimal for producing high-purity this compound for in vitro studies?

Answer:

  • Partial hydrogenation : Start with α-linolenic acid (C18:3) and use palladium-on-carbon under controlled H₂ pressure to retain specific double bonds.
  • Enzymatic desaturation : Recombinant Δ5-desaturase expressed in yeast modifies precursor fatty acids.
  • Purification : Silica gel chromatography or preparative HPLC with UV detection (λ = 210 nm) ensures >98% purity .

Advanced Question: How can researchers design experiments to elucidate the theoretical framework linking this compound to inflammatory signaling pathways?

Answer:

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with prostaglandin receptors or NF-κB subunits.
  • Knockout models : CRISPR-Cas9-modified cell lines (e.g., COX-2/^{-/-}) clarify pathway dependencies.
  • Time-resolved metabolomics : Track eicosanoid synthesis via LC-MS/MS after acute exposure .

Basic Question: What methodological precautions are critical for handling this compound in laboratory settings?

Answer:

  • Storage : Aliquot in argon-flushed vials at −80°C to prevent autoxidation.
  • Light sensitivity : Use amber glassware or opaque containers during experiments.
  • Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., brine shrimp lethality assay) before in vivo use .

Advanced Question: How can isotope labeling techniques trace the metabolic fate of this compound in mammalian systems?

Answer:

  • 13C^{13}\text{C}-labeling : Introduce 13C^{13}\text{C} at carboxyl or methyl termini via modified Stille coupling.
  • Tracer studies : Administer labeled compound to hepatocyte cultures; analyze incorporation into phospholipids/β-oxidation products via FT-ICR-MS.
  • Kinetic modeling : Use compartmental models to quantify turnover rates in lipid pools .

Basic Question: What analytical techniques quantify this compound in complex biological matrices?

Answer:

  • LC-UV/ESI-MS : Reverse-phase C18 columns with acetonitrile/0.1% formic acid gradient; quantify via external calibration curves.
  • Derivatization : Pentafluorobenzyl esters enhance sensitivity in GC-ECD.
  • Internal standards : Deuterated analogs (e.g., D₄-5,8,11,14-Octadecatetraenoic acid) correct for matrix effects .

Advanced Question: How do researchers address conflicting data on the pro- vs. anti-inflammatory roles of this compound in murine models?

Answer:

  • Microbiome modulation : Control for gut flora variations via co-housing or germ-free models.
  • Temporal analysis : Compare acute (24h) vs. chronic (4-week) exposure effects on cytokine profiles.
  • Epigenetic profiling : ChIP-seq for histone acetylation at inflammatory gene promoters .

Basic Question: What computational tools predict the physicochemical properties of this compound for experimental planning?

Answer:

  • ACD/Labs Percepta : Estimate logP (≈5.2), solubility (≈0.1 mg/L), and pKa (≈4.8).
  • ChemAxon MarvinSuite : Simulate NMR spectra and tautomerization equilibria.
  • SwissADME : Predict bioavailability and membrane permeability .

Advanced Question: How can multi-omics approaches unravel the systemic effects of this compound in metabolic disorders?

Answer:

  • Transcriptomics : RNA-seq of adipose tissue to identify PPAR-γ-regulated genes.
  • Lipidomics : MALDI-TOF imaging maps spatial distribution in liver sections.
  • Metagenomics : 16S rRNA sequencing links microbial β-oxidation to host lipid profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.